molecular formula C14H18F3NO4S2 B2633793 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034485-21-5

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2633793
CAS RN: 2034485-21-5
M. Wt: 385.42
InChI Key: LWYDJBQRGOGZSH-UHFFFAOYSA-N
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Description

The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these is typically an amine group, which is present in this compound. The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a type of cyclic ether .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group (-SO2-) attached to an amine (-NH-) and a benzene ring. The benzene ring carries a trifluoromethoxy (-OCF3) group. The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include reactions at the sulfonyl group or at the amine group. The tetrahydro-2H-pyran-4-yl group might also participate in reactions, particularly if conditions cause it to open into a straight-chain form .

Scientific Research Applications

Synthesis and Characterization

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have been synthesized and characterized for various scientific applications. A study by Küçükgüzel et al. (2013) detailed the synthesis of a series of novel benzenesulfonamides, which were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their findings showed potential therapeutic applications for these compounds (Küçükgüzel et al., 2013).

Antibacterial and Antifungal Activities

S. Y. Hassan (2013) conducted research on new pyrazoline and pyrazole derivatives containing benzenesulfonamide, exploring their antimicrobial properties. This study highlighted the potential of these compounds in combating bacterial and fungal infections (Hassan, 2013).

Transfer Hydrogenation Applications

A. Ruff et al. (2016) studied benzenesulfonamide derivatives in the context of transfer hydrogenation of ketones. Their research contributes to understanding how these compounds can be used in catalytic processes, which has significant implications for industrial and synthetic chemistry (Ruff et al., 2016).

Potential in Pain Management Research

Research by M. M. Lobo et al. (2015) demonstrated the synthesis of benzenesulfonamide derivatives and their evaluation in a pathological pain model in mice. This study suggests that these compounds could have applications in pain management (Lobo et al., 2015).

Exploration in Herbicidal Activities

J. Eussen et al. (1990) investigated N-(2-pyrazolin-1-ylformyl) benzenesulfonamides for their herbicidal properties. This research contributes to the development of new agrochemicals and provides insights into the potential agricultural applications of these compounds (Eussen et al., 1990).

Chemical Genetics in Plant Biology

A study by Keimei Oh et al. (2017) explored small molecules with ethylene-like biological activity in Arabidopsis, a model organism in plant biology. This research, involving benzenesulfonamide derivatives, provides a new perspective on the role of such compounds in plant biology and their potential applications in agriculture (Oh et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many sulfonamides are used as antibiotics, where they inhibit the growth of bacteria by acting as competitive inhibitors of dihydropteroate synthase, a key enzyme in folate synthesis .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise as a therapeutic agent, for example, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO4S2/c15-14(16,17)22-11-1-3-13(4-2-11)24(19,20)18-7-10-23-12-5-8-21-9-6-12/h1-4,12,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDJBQRGOGZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

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